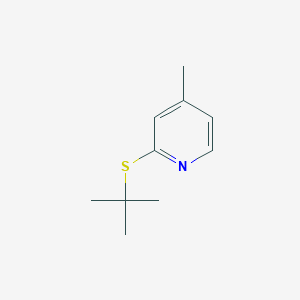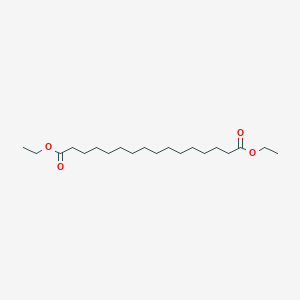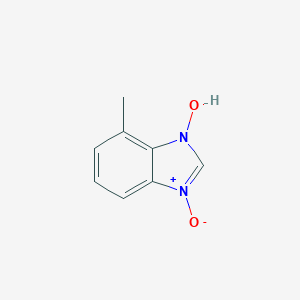
Hexyl hydrogen maleate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexyl hydrogen maleate is an organic compound with the molecular formula C10H16O4. It is an ester derivative of maleic acid, where one of the carboxyl groups is esterified with a hexyl group. This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Hexyl hydrogen maleate can be synthesized through the esterification of maleic anhydride with hexanol. The reaction typically involves the following steps:
Reactants: Maleic anhydride and hexanol.
Catalyst: A strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete esterification. The mixture is heated to around 60-80°C for several hours.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure monohexyl maleate.
Industrial Production Methods
In an industrial setting, the production of monohexyl maleate involves similar steps but on a larger scale. Continuous flow reactors may be used to enhance the efficiency and yield of the reaction. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.
化学反応の分析
Types of Reactions
Hexyl hydrogen maleate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding maleic acid and hexanol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with halogens, hydrogen, and other electrophiles.
Polymerization: this compound can undergo polymerization reactions to form copolymers with other monomers.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Addition Reactions: Halogens (e.g., bromine), hydrogen gas with a catalyst (e.g., palladium on carbon).
Polymerization: Radical initiators (e.g., benzoyl peroxide) under controlled temperature conditions.
Major Products Formed
Hydrolysis: Maleic acid and hexanol.
Addition Reactions: Dihalogenated or hydrogenated derivatives of monohexyl maleate.
Polymerization: Copolymers with varying properties depending on the comonomers used.
科学的研究の応用
Hexyl hydrogen maleate has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe due to its reactive double bond.
Medicine: Explored for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty polymers, coatings, and adhesives.
作用機序
The mechanism of action of monohexyl maleate involves its ability to participate in various chemical reactions due to the presence of the ester and double bond functionalities. The ester group can undergo hydrolysis, while the double bond can participate in addition and polymerization reactions. These properties make it a versatile compound in synthetic chemistry.
類似化合物との比較
Similar Compounds
Monomethyl maleate: An ester of maleic acid with a methyl group.
Monoethyl maleate: An ester of maleic acid with an ethyl group.
Monopropyl maleate: An ester of maleic acid with a propyl group.
Uniqueness of Monohexyl Maleate
Hexyl hydrogen maleate is unique due to its longer alkyl chain compared to other maleate esters. This longer chain imparts different physical and chemical properties, such as increased hydrophobicity and altered reactivity. These properties make it suitable for specific applications where other maleate esters may not be as effective.
特性
CAS番号 |
15420-81-2 |
|---|---|
分子式 |
C10H15O4- |
分子量 |
199.22 g/mol |
IUPAC名 |
(Z)-4-hexoxy-4-oxobut-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-2-3-4-5-8-14-10(13)7-6-9(11)12/h6-7H,2-5,8H2,1H3,(H,11,12)/p-1/b7-6- |
InChIキー |
RNERBJNDXXEXTK-SREVYHEPSA-M |
SMILES |
CCCCCCOC(=O)C=CC(=O)O |
異性体SMILES |
CCCCCCOC(=O)/C=C\C(=O)[O-] |
正規SMILES |
CCCCCCOC(=O)C=CC(=O)[O-] |
Key on ui other cas no. |
15420-81-2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,3,6-Trimethylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B98656.png)




